molecular formula C26H23Cl2N5O5S B11511231 Ethyl 4-[({3-[(3,5-dichloropyridin-2-yl)amino]-1-(4-methoxyphenyl)-5-oxo-2-thioxoimidazolidin-4-yl}acetyl)amino]benzoate

Ethyl 4-[({3-[(3,5-dichloropyridin-2-yl)amino]-1-(4-methoxyphenyl)-5-oxo-2-thioxoimidazolidin-4-yl}acetyl)amino]benzoate

Cat. No.: B11511231
M. Wt: 588.5 g/mol
InChI Key: NACMRRFUZVGHLB-UHFFFAOYSA-N
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Description

ETHYL 4-(2-{3-[(3,5-DICHLOROPYRIDIN-2-YL)AMINO]-1-(4-METHOXYPHENYL)-5-OXO-2-SULFANYLIDENEIMIDAZOLIDIN-4-YL}ACETAMIDO)BENZOATE is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a pyridine ring, an imidazolidinone core, and a benzoate ester group, making it a subject of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 4-(2-{3-[(3,5-DICHLOROPYRIDIN-2-YL)AMINO]-1-(4-METHOXYPHENYL)-5-OXO-2-SULFANYLIDENEIMIDAZOLIDIN-4-YL}ACETAMIDO)BENZOATE involves multiple steps, starting with the preparation of intermediate compounds. The key steps include:

    Formation of the Pyridine Ring: The pyridine ring is synthesized through a series of reactions involving chlorination and amination of pyridine derivatives.

    Imidazolidinone Core Formation: This step involves the cyclization of amino acids or their derivatives to form the imidazolidinone ring.

    Coupling Reactions: The final step involves coupling the pyridine and imidazolidinone intermediates with the benzoate ester group under specific reaction conditions, such as the use of coupling agents like EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and catalysts like DMAP (4-Dimethylaminopyridine).

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of large-scale reactors, continuous flow systems, and advanced purification techniques like chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

ETHYL 4-(2-{3-[(3,5-DICHLOROPYRIDIN-2-YL)AMINO]-1-(4-METHOXYPHENYL)-5-OXO-2-SULFANYLIDENEIMIDAZOLIDIN-4-YL}ACETAMIDO)BENZOATE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the pyridine ring or the ester group using nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Substitution: Amines, thiols, under basic or acidic conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.

Scientific Research Applications

ETHYL 4-(2-{3-[(3,5-DICHLOROPYRIDIN-2-YL)AMINO]-1-(4-METHOXYPHENYL)-5-OXO-2-SULFANYLIDENEIMIDAZOLIDIN-4-YL}ACETAMIDO)BENZOATE has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules like proteins and nucleic acids.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of ETHYL 4-(2-{3-[(3,5-DICHLOROPYRIDIN-2-YL)AMINO]-1-(4-METHOXYPHENYL)-5-OXO-2-SULFANYLIDENEIMIDAZOLIDIN-4-YL}ACETAMIDO)BENZOATE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    3,5-Dichloropyridin-4-amine: Shares the pyridine ring structure but lacks the imidazolidinone and benzoate ester groups.

    4-Amino-3,5-dichloropyridine: Similar pyridine derivative with potential biological activity.

    Other Imidazolidinone Derivatives: Compounds with similar core structures but different substituents.

Uniqueness

ETHYL 4-(2-{3-[(3,5-DICHLOROPYRIDIN-2-YL)AMINO]-1-(4-METHOXYPHENYL)-5-OXO-2-SULFANYLIDENEIMIDAZOLIDIN-4-YL}ACETAMIDO)BENZOATE is unique due to its combination of a pyridine ring, an imidazolidinone core, and a benzoate ester group. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.

Properties

Molecular Formula

C26H23Cl2N5O5S

Molecular Weight

588.5 g/mol

IUPAC Name

ethyl 4-[[2-[3-[(3,5-dichloropyridin-2-yl)amino]-1-(4-methoxyphenyl)-5-oxo-2-sulfanylideneimidazolidin-4-yl]acetyl]amino]benzoate

InChI

InChI=1S/C26H23Cl2N5O5S/c1-3-38-25(36)15-4-6-17(7-5-15)30-22(34)13-21-24(35)32(18-8-10-19(37-2)11-9-18)26(39)33(21)31-23-20(28)12-16(27)14-29-23/h4-12,14,21H,3,13H2,1-2H3,(H,29,31)(H,30,34)

InChI Key

NACMRRFUZVGHLB-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)NC(=O)CC2C(=O)N(C(=S)N2NC3=C(C=C(C=N3)Cl)Cl)C4=CC=C(C=C4)OC

Origin of Product

United States

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